molecular formula C24H24N5O15P3 · NH4+ B1162973 BzATP (ammonium salt)

BzATP (ammonium salt)

Cat. No.: B1162973
M. Wt: 732.4
InChI Key: AADKHJSQSFOHSH-OPJALISJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The P2X purinergic receptors are ligand-gated ion channels that are activated by extracellular ATP. BzATP (ammonium salt) is an activator of the P2X receptors that exhibits 5-30-fold greater potency at the P2X7 receptor than ATP. It activates the human, rat, and mouse receptors with EC50 values of 0.7, 3.6, and 285 μM, respectively. BzATP is not selective for P2X7 as it can potently activate other P2X receptors, but without the marked superiority to ATP as an agonist. BzATP can also be used as a photoaffinity probe to study adenine nucleotide binding to ATPases.

Properties

Molecular Formula

C24H24N5O15P3 · NH4+

Molecular Weight

732.4

InChI

InChI=1S/C24H24N5O15P3.3C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;3*1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,2

InChI Key

AADKHJSQSFOHSH-OPJALISJSA-N

SMILES

O[C@H]1[C@H](N2C=NC3=C2N=CN=C3N)O[C@H](COP(OP(OP(O)(O)=O)(O)=O)(O)=O)[C@H]1OC(C4=CC=C(C(C5=CC=CC=C5)=O)C=C4)=O.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC

Synonyms

​(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-benzoylbenzoate, ammonium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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